Luteolin-3',7-di-O-glucoside
CAS No.: 52187-80-1
Cat. No.: VC21335861
Molecular Formula: C27H30O16
Molecular Weight: 610.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52187-80-1 |
---|---|
Molecular Formula | C27H30O16 |
Molecular Weight | 610.5 g/mol |
IUPAC Name | 5-hydroxy-2-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-10-4-12(31)19-13(32)6-14(40-16(19)5-10)9-1-2-11(30)15(3-9)41-27-25(38)23(36)21(34)18(8-29)43-27/h1-6,17-18,20-31,33-38H,7-8H2 |
Standard InChI Key | BISZYPSIZGKOFA-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Introduction
Chemical Structure and Identification
Luteolin-3',7-di-O-glucoside (CAS: 52187-80-1) is a glycosylated derivative of luteolin, featuring two glucose moieties attached at the 3' and 7 positions of the flavonoid backbone. This compound belongs to the class of tetra-substituted flavones and is also known by several other names including 7-(β-D-glucopyranosyloxy)-2-[3-(β-D-glucopyranosyloxy)-4-hydroxyphenyl]-5-hydroxy-4H-1-benzopyran-4-one and luteolin-7,3'-diglucoside . The compound has the molecular formula C27H30O16 and a molecular weight of 610.52 g/mol . The exact mass of the compound has been determined to be 610.15338 .
The chemical structure of Luteolin-3',7-di-O-glucoside features a luteolin backbone with two glucose molecules attached at specific positions, which significantly enhances its solubility and bioavailability compared to the parent compound luteolin . The IUPAC name of this compound is 5-hydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-phenyl]-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-chromen-4-one .
Physical and Chemical Properties
The physical and chemical properties of Luteolin-3',7-di-O-glucoside are summarized in the table below:
These physical and chemical properties contribute to the compound's stability, solubility, and biological activity, making it an interesting subject for pharmaceutical and chemical research.
Natural Sources and Isolation
Luteolin-3',7-di-O-glucoside is a glycoside isolate from R. luteolin . The compound belongs to a group of naturally occurring flavonoid glycosides found in various plants. As a diglucoside of luteolin, it represents an important class of bioactive compounds in the plant kingdom.
The glycosylation of luteolin to form compounds like Luteolin-3',7-di-O-glucoside can be achieved through both natural biosynthetic pathways in plants and through biotransformation processes. Research has demonstrated that Bacillus cereus A46 cells can effectively biotransform luteolin into various glycosides, including Luteolin-3',7-di-O-glucoside, in hydrophilic organic solvents . This process has shown high activity and stability in 5-20% (v/v) DMSO with 90-98% conversion rates of luteolin glycosides .
Mechanism of Action and Molecular Pathways
Signaling Pathway Interactions
Based on studies of related compounds, Luteolin-3',7-di-O-glucoside likely interacts with several important cellular signaling pathways. Luteolin-7-O-glucoside (LUT-7G), a structurally similar compound, has been shown to impair the nuclear translocation of phosphorylated STAT3, thereby blocking the IL-22 signaling cascade . This mechanism is particularly relevant in the context of inflammatory skin diseases such as psoriasis.
Cellular Effects
The cellular effects of flavonoid glucosides like Luteolin-3',7-di-O-glucoside include modification of the cell cycle and induction of cell differentiation. LUT-7G, for example, leads to modifications in energy, fatty acid, and redox metabolism . It also neutralizes the proliferative stimulus induced by proinflammatory cytokines IL-22 and IL-6 in human epidermal keratinocytes .
Structural Basis for Activity
The biological activities of Luteolin-3',7-di-O-glucoside are likely influenced by its unique chemical structure. The presence of two glucose moieties at the 3' and 7 positions of the flavonoid backbone enhances its solubility and may alter its interaction with cellular targets compared to luteolin or mono-glucosides. The specific positioning of these glucose moieties can significantly impact the compound's bioavailability and receptor interactions.
Research Approaches and Analytical Methods
Mass Spectrometry Analysis
Mass spectrometry has been employed to characterize Luteolin-3',7-di-O-glucoside, providing valuable information about its molecular structure and fragmentation patterns. LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometry has been used to analyze this compound in negative ion mode (MS2; CE:20 eV; [M-H]-) . This analytical approach allows for precise identification and characterization of the compound in complex mixtures.
Biotransformation Studies
Research on the biotransformation of luteolin to form various glycosides, including Luteolin-3',7-di-O-glucoside, has provided insights into the synthesis and modification of these compounds. Studies have shown that the addition of DMSO can promote the solubility of luteolin and regulate the formation of specific glycosylated products . This approach has allowed researchers to control the production of desired luteolin glycosides through enzymatic biotransformation.
Comparative Analysis with Related Compounds
Relationship to Other Luteolin Glycosides
Luteolin-3',7-di-O-glucoside is part of a family of luteolin glycosides that includes luteolin 7-O-β-glucoside, luteolin 4′-O-β-glucoside, luteolin 3′-O-β-glucoside, and luteolin 7,4′-di-O-β-glucoside . These compounds share the luteolin backbone but differ in the number and position of glucose moieties, resulting in variations in their physical properties and biological activities.
Some of these related compounds, such as luteolin 4′-O-glucoside and 7-O-glucoside, have been confirmed to have cytotoxic activity against specific cancer cell lines including NCI-H929, U266, and OPM2 . This suggests potential anticancer applications for this class of compounds, though specific studies on the anticancer activity of Luteolin-3',7-di-O-glucoside are currently limited.
Advantages of Diglucosides
As a diglucoside, Luteolin-3',7-di-O-glucoside possesses certain advantages over the parent compound luteolin and monoglucosides. The additional glucose moieties enhance water solubility, which can improve bioavailability and pharmacokinetic properties. This improved solubility may contribute to enhanced efficacy in certain biological systems, though it may also alter the compound's ability to cross cell membranes compared to less polar flavonoids.
Future Research Directions and Therapeutic Applications
Needed Future Studies
Future research on Luteolin-3',7-di-O-glucoside should focus on:
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More comprehensive evaluations of its pharmacokinetic properties
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Detailed mechanistic studies to elucidate its mode of action at the molecular level
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Exploration of its potential effects in inflammatory and oxidative stress-related disorders
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Development of efficient synthetic or biotechnological production methods
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Clinical studies to validate its therapeutic applications
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